2-methyl-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)propan-1-amine
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Overview
Description
The compound ({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(2-METHYLPROPYL)AMINE is a complex organic molecule that features a naphthalene core substituted with a methoxy group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(2-METHYLPROPYL)AMINE typically involves multiple steps, starting with the preparation of the naphthalene core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(2-METHYLPROPYL)AMINE: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with reduced functional groups.
Scientific Research Applications
({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(2-METHYLPROPYL)AMINE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which ({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(2-METHYLPROPYL)AMINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as 2-methoxynaphthalene and 1-naphthylamine share structural similarities with ({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(2-METHYLPROPYL)AMINE .
Methoxyphenyl derivatives: Compounds like 4-methoxyphenylamine and 4-methoxybenzylamine also exhibit similar functional groups.
Uniqueness
The uniqueness of ({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(2-METHYLPROPYL)AMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H27NO |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-methyl-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C23H27NO/c1-17(2)14-24-15-22-21-7-5-4-6-20(21)12-13-23(22)25-16-19-10-8-18(3)9-11-19/h4-13,17,24H,14-16H2,1-3H3 |
InChI Key |
ADQGAWFVQVBWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCC(C)C |
Origin of Product |
United States |
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